2-(((6-Methoxypyridin-3-yl)methyl)amino)cyclopentan-1-ol
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Overview
Description
The compound “2-(((6-Methoxypyridin-3-yl)methyl)amino)cyclopentan-1-ol” is an organic molecule with a molecular weight of 168.2 . It is a powder in physical form .
Molecular Structure Analysis
The molecular structure of this compound is complex, with a total of 38 bonds. It includes 18 non-H bonds, 6 multiple bonds, 5 rotatable bonds, 6 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 secondary amine (aliphatic), 1 hydroxyl group, 1 secondary alcohol, and 1 ether .Physical And Chemical Properties Analysis
This compound is a powder in physical form . It has a molecular weight of 168.2 . The storage temperature is 4 degrees Celsius .Scientific Research Applications
Nonpeptide Alphavbeta3 Antagonists
This class of compounds, including variations of the specified chemical structure, has been investigated for its potential in preventing and treating osteoporosis. The specific compound exhibited potent and selective antagonism of the alpha(v)beta(3) receptor, demonstrating efficacy in in vivo models of bone turnover and was selected for clinical development due to its excellent in vitro profile, significant unbound fraction in human plasma, and good pharmacokinetics across various species (Hutchinson et al., 2003).
Organic Synthesis and Chemical Transformations
The compound's structure has been explored in the context of organic synthesis, particularly in the preparation and resolution of L-form amino acids and as a building block in novel heterocyclic systems. These studies have provided valuable insights into synthetic strategies and chemical transformations, contributing to the field of organic chemistry (Shimohigashi et al., 1976); (Deady & Devine, 2006).
Antifungal, Antibacterial, and Cytotoxic Activities
Research has also focused on the bioactivity of compounds derived from the specified chemical structure, such as their antifungal, antibacterial, antioxidant, and cytotoxic activities. These studies have identified compounds with significant bioactivity, offering potential applications in developing new therapeutic agents (Jian Xiao et al., 2014).
Structural Modifications for Drug Safety
Investigations into structural modifications of 3-methoxy-2-aminopyridine compounds, related to the specified chemical structure, have aimed at reducing potential safety risks such as mutagenicity and drug-drug interactions. These studies have highlighted the importance of structural adjustments to mitigate safety liabilities while maintaining therapeutic efficacy (Palmer et al., 2012).
Safety and Hazards
The compound has been classified with the GHS07 pictogram, indicating that it may cause certain health hazards. The hazard statements include H302, H315, H319, and H335, suggesting that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, wearing protective gloves/protective clothing/eye protection/face protection, and others .
properties
IUPAC Name |
2-[(6-methoxypyridin-3-yl)methylamino]cyclopentan-1-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2/c1-16-12-6-5-9(8-14-12)7-13-10-3-2-4-11(10)15/h5-6,8,10-11,13,15H,2-4,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVSAWAQGAUGMMN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=C1)CNC2CCCC2O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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